molecular formula C16H25N3O3S B6804220 N-(2-cyclopropyl-3-methyloxolan-3-yl)-5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-sulfonamide

N-(2-cyclopropyl-3-methyloxolan-3-yl)-5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-sulfonamide

Cat. No.: B6804220
M. Wt: 339.5 g/mol
InChI Key: XSFLQDWUPGLQIJ-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-3-methyloxolan-3-yl)-5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a cyclopropyl group, an oxolane ring, and a tetrahydroimidazo[1,2-a]pyridine moiety, making it an interesting subject for chemical and pharmacological studies.

Properties

IUPAC Name

N-(2-cyclopropyl-3-methyloxolan-3-yl)-5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3S/c1-11-4-3-5-13-17-14(10-19(11)13)23(20,21)18-16(2)8-9-22-15(16)12-6-7-12/h10-12,15,18H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSFLQDWUPGLQIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2=NC(=CN12)S(=O)(=O)NC3(CCOC3C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-3-methyloxolan-3-yl)-5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-sulfonamide typically involves multiple steps:

    Formation of the Oxolane Ring: The initial step often involves the cyclization of a suitable precursor to form the oxolane ring. This can be achieved through intramolecular nucleophilic substitution reactions under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, which may involve reagents like diazomethane or Simmons-Smith reagents.

    Construction of the Tetrahydroimidazo[1,2-a]pyridine Core: This step involves the condensation of appropriate amines and aldehydes or ketones, followed by cyclization to form the imidazo[1,2-a]pyridine ring system.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactions, automated synthesis, and stringent purification processes such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and oxolane rings, leading to the formation of hydroxylated or ketone derivatives.

    Reduction: Reduction reactions can target the imidazo[1,2-a]pyridine ring, potentially reducing double bonds or nitro groups if present.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, especially on the aromatic and heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for potential antimicrobial, antiviral, or anticancer activities.

Medicine

In medicine, the compound could serve as a lead compound for drug development

Industry

Industrially, the compound might be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-3-methyloxolan-3-yl)-5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-sulfonamide would depend on its specific biological target. Generally, sulfonamides inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This compound could potentially inhibit enzymes involved in bacterial cell wall synthesis or inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-cyclopropyl-3-methyloxolan-3-yl)-5-methylimidazo[1,2-a]pyridine-2-sulfonamide: Similar structure but lacks the tetrahydro component.

  • **N-(2-cyclopropyl-3-methyloxolan-3-yl)-5-methyl-5,6,7,8-tetrahydroimidazo[1,

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